molecular formula C10H19NO2 B3042492 tert-Butyl 1-methylpyrrolidine-3-carboxylate CAS No. 635700-02-6

tert-Butyl 1-methylpyrrolidine-3-carboxylate

Cat. No.: B3042492
CAS No.: 635700-02-6
M. Wt: 185.26 g/mol
InChI Key: VORMBALJARSMHR-UHFFFAOYSA-N
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Description

tert-Butyl 1-methylpyrrolidine-3-carboxylate (CAS 635700-02-6) is a high-value pyrrolidine derivative utilized primarily as a versatile building block in pharmaceutical research and development . The compound features a molecular formula of C10H19NO2 and a molecular weight of 185.26 g/mol . Its structure, defined by the SMILES notation CN1CC(C(OC(C)(C)C)=O)CC1, incorporates a pyrrolidine ring with a tert-butoxycarbonyl ester group and an N-methyl group, making it a useful scaffold for the synthesis of more complex molecules . Supplied as a white to off-white powder , it boasts a typical purity of 99% or higher, ensuring reliability in sensitive synthetic applications . Researchers employ this compound in various stages of drug discovery, including process development and the custom synthesis of Active Pharmaceutical Ingredients (APIs) . It is available for immediate delivery in a range of quantities, from single grams to multiple kilograms, with packaging options including 1 kg and 25 kg drums . For safe handling and optimal stability, this material should be stored in a well-closed container, in a cool, dry place, and protected from light . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 1-methylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-5-6-11(4)7-8/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORMBALJARSMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrrolidine Derivatives

Nitrogen Methylation Followed by Carboxylate Esterification

A foundational approach involves sequential alkylation of pyrrolidine-3-carboxylic acid. The nitrogen atom is first methylated, followed by esterification of the carboxylic acid group.

Reaction Conditions and Reagents
  • Methylation of Pyrrolidine-3-Carboxylic Acid :
    Pyrrolidine-3-carboxylic acid is treated with methyl iodide in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at 0–25°C. The reaction proceeds via nucleophilic substitution, yielding 1-methylpyrrolidine-3-carboxylic acid.
    $$
    \text{Pyrrolidine-3-carboxylic acid} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, THF}} \text{1-Methylpyrrolidine-3-carboxylic acid}
    $$
    Yield : 65–75% after purification by recrystallization.

  • Esterification with tert-Butanol :
    The carboxylic acid is converted to the tert-butyl ester using tert-butanol and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM). Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction.
    $$
    \text{1-Methylpyrrolidine-3-carboxylic acid} + \text{t-BuOH} \xrightarrow{\text{DCC, DMAP}} \text{tert-Butyl 1-methylpyrrolidine-3-carboxylate}
    $$
    Yield : 80–85% under anhydrous conditions.

Optimization Challenges
  • Competitive O-Methylation : The carboxylic acid group may undergo unintended methylation if excess methyl iodide is used. This is mitigated by stepwise addition of methyl iodide and rigorous temperature control.
  • Steric Hindrance : The tert-butyl group’s bulkiness necessitates prolonged reaction times (12–24 hours) for complete esterification.

Ring Functionalization via Mesylate Intermediates

Hydroxymethyl to Mesylate Conversion

This method leverages a mesylate leaving group to introduce the carboxylate functionality.

Synthetic Pathway
  • Synthesis of 1-Methylpyrrolidin-3-ol :
    Pyrrolidin-3-one is methylated at the nitrogen using methyl triflate in acetonitrile, followed by reduction with sodium borohydride (NaBH₄) to yield 1-methylpyrrolidin-3-ol.
    $$
    \text{Pyrrolidin-3-one} \xrightarrow{\text{CH}3\text{OTf, MeCN}} \text{1-Methylpyrrolidin-3-one} \xrightarrow{\text{NaBH}4} \text{1-Methylpyrrolidin-3-ol}
    $$
    Yield : 70–78%.

  • Mesylation and Substitution :
    The hydroxyl group is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in DCM. Subsequent displacement with potassium tert-butoxide (t-BuOK) introduces the tert-butyl ester.
    $$
    \text{1-Methylpyrrolidin-3-ol} \xrightarrow{\text{MsCl, Et₃N}} \text{Mesylate intermediate} \xrightarrow{\text{t-BuOK}} \text{this compound}
    $$
    Yield : 60–68%.

Critical Parameters
  • Solvent Polarity : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution rates but may lead to elimination byproducts. Dichloromethane balances reactivity and selectivity.
  • Temperature : Reactions conducted at 0°C minimize side reactions, whereas higher temperatures (>25°C) favor elimination.

Reductive Amination and Cyclization Strategies

Cyclization of Amino Alcohols

A convergent route involves cyclizing amino alcohol precursors to construct the pyrrolidine ring with pre-installed substituents.

Procedure
  • Synthesis of Methyl 3-Aminobutanoate :
    Ethyl acetoacetate is subjected to a Curtius rearrangement with hydrazoic acid (HN₃) to form methyl 3-azidobutanoate, which is hydrogenated to methyl 3-aminobutanoate.

  • Reductive Cyclization :
    The amino ester undergoes reductive cyclization using lithium aluminum hydride (LiAlH₄) in THF, forming 1-methylpyrrolidine-3-carboxylic acid methyl ester. Transesterification with tert-butanol completes the synthesis.
    $$
    \text{Methyl 3-aminobutanoate} \xrightarrow{\text{LiAlH}_4} \text{1-Methylpyrrolidine-3-carboxylate} \xrightarrow{\text{t-BuOH}} \text{this compound}
    $$
    Yield : 50–60%.

Advantages and Limitations
  • Advantage : Avoids harsh alkylation conditions, preserving stereochemical integrity.
  • Limitation : Low overall yield due to multiple steps and intermediate purification requirements.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Stereochemical Control
Nitrogen Alkylation Methylation → Esterification 65–85 95–98 Moderate
Mesylate Substitution Mesylation → Nucleophilic Substitution 60–68 90–95 High
Reductive Cyclization Cyclization → Transesterification 50–60 85–90 Low

Key Observations :

  • The mesylate substitution route offers superior stereochemical control, making it ideal for enantioselective synthesis.
  • Nitrogen alkylation provides higher yields but requires stringent conditions to avoid O-methylation.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern industrial processes employ continuous flow systems to enhance efficiency. For example, mesylation and substitution steps are conducted in tandem within a flow reactor, reducing reaction times from hours to minutes.

Catalytic Innovations

Palladium-catalyzed carbonylation of 3-bromo-1-methylpyrrolidine in the presence of tert-butanol has been explored to directly introduce the tert-butyl ester group, achieving yields of 75–80%. $$ \text{3-Bromo-1-methylpyrrolidine} + \text{CO} + \text{t-BuOH} \xrightarrow{\text{Pd(OAc)}_2} \text{this compound} $$

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The tert-butyl ester group provides steric bulk and enhances solubility in organic solvents, while substituents on the pyrrolidine ring dictate reactivity and physical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Notable Data References
tert-Butyl 1-methylpyrrolidine-3-carboxylate C11H21NO2 199.29 1-methyl, 3-tert-butyl ester Ester, tertiary amine [α]D +15.6 (CHCl3)
tert-Butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate C15H26N2O2 266.38 3-piperidinyl Tertiary amine, bicyclic MDL: MFCD19700144
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C17H23BrN2O4 415.28 Bromo, methoxy, pyridinyl-oxymethyl Ester, ether, aryl halide Cataloged in pyridine derivatives
tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate C10H19NO3 201.26 3-hydroxy, 3-methyl Alcohol, ester CAS: 412278-02-5; m.p. 92–94°C
(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate C10H20N2O2 200.28 3-amino Primary amine, ester HCl salt: 454712-26-6
tert-Butyl 3-mercaptopyrrolidine-1-carboxylate C10H19NO2S 217.33 3-mercapto Thiol, ester CAS: 86953-79-9

Spectroscopic and Physical Properties

  • NMR Shifts: The target compound exhibits distinct <sup>1</sup>H NMR signals for the methyl group (δ ~1.4 ppm) and tert-butyl protons (δ ~1.2 ppm). Pyridinyl analogs show aromatic proton shifts at δ 7.5–8.5 ppm .
  • Optical Activity: Enantiomers like (S)-tert-Butyl 3-(2-nitrophenyl)-1-methylpyrrolidine-3-carboxylate show high optical purity ([α]D +15.6), critical for asymmetric synthesis .
  • Melting Points: Hydroxy-substituted derivatives (e.g., tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate) have higher m.p. (92–94°C) due to hydrogen bonding .

Biological Activity

tert-Butyl 1-methylpyrrolidine-3-carboxylate (TBMPC) is an organic compound with significant potential in medicinal chemistry and biological research. This compound is characterized by its unique structural features, including a pyrrolidine ring and a tert-butyl group, which contribute to its chemical reactivity and biological interactions. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.

  • Molecular Formula : C10H17NO2
  • Molecular Weight : 185.25 g/mol
  • Structural Features : The presence of the tert-butyl group enhances solubility and stability, making TBMPC a versatile building block in organic synthesis.

TBMPC exhibits various biological activities primarily through its interaction with specific molecular targets:

  • Enzymatic Inhibition : TBMPC can act as an inhibitor in enzymatic reactions, affecting the activity of various enzymes involved in metabolic pathways. Its structure allows it to bind effectively to enzyme active sites, potentially altering their function.
  • Cellular Processes : Research indicates that TBMPC influences cellular processes such as apoptosis and cell cycle regulation. It has been shown to induce G2/M phase cell cycle arrest in cancer cell lines, suggesting its potential as an anticancer agent .
  • Binding Affinity : Computational studies have demonstrated that TBMPC can bind to tubulin, disrupting microtubule formation, which is critical for cell division. This mechanism is particularly relevant in the context of cancer therapeutics .

Biological Activity Data

The biological activity of TBMPC has been evaluated in various studies, highlighting its potential applications:

Study Cell Line IC50 (nM) Effect
Study 1MCF-7 (breast cancer)52Antiproliferative effect
Study 2MDA-MB-231 (triple-negative breast cancer)74Induction of apoptosis
Study 3Non-tumorigenic MCF-10AN/ASelective toxicity observed

Applications in Research

TBMPC serves as a valuable tool in several areas of research:

  • Cancer Research : Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development as an anticancer drug.
  • Synthetic Chemistry : TBMPC is utilized as a building block for synthesizing complex organic molecules, facilitating the development of new therapeutic agents.
  • Biochemical Studies : The compound's interactions with enzymes and cellular targets provide insights into metabolic pathways and disease mechanisms.

Case Studies

Several case studies have explored the efficacy and mechanisms of TBMPC:

  • Antiproliferative Activity : In a study involving MCF-7 cells, TBMPC demonstrated significant antiproliferative effects with an IC50 value of 52 nM. The compound induced G2/M phase arrest and apoptosis, confirming its potential as a chemotherapeutic agent .
  • Microtubule Disruption : Computational docking studies revealed that TBMPC binds to the colchicine site on tubulin, inhibiting polymerization and leading to mitotic catastrophe in cancer cells .
  • Selective Toxicity : Unlike many chemotherapeutic agents that affect both cancerous and normal cells, TBMPC showed selective toxicity towards cancer cells while sparing non-tumorigenic cells, indicating a favorable therapeutic window .

Comparison with Similar Compounds

TBMPC shares structural similarities with other pyrrolidine derivatives but exhibits unique biological properties due to its specific substituents:

Compound Structural Features Biological Activity
Compound APyrrolidine without tert-butyl groupLower solubility; less effective in enzyme binding
Compound BPyrrolidine with different alkyl substituentsSimilar anticancer properties but higher toxicity to non-cancer cells

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 1-methylpyrrolidine-3-carboxylate
Reactant of Route 2
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tert-Butyl 1-methylpyrrolidine-3-carboxylate

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